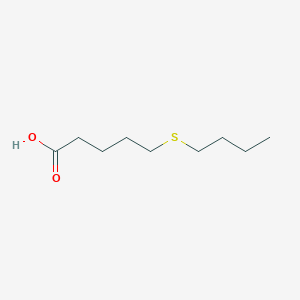

5-(Butylsulfanyl)pentanoic acid

Description

5-(Butylsulfanyl)pentanoic acid is a sulfur-containing carboxylic acid with the molecular formula C₉H₁₈O₂S. Its structure comprises a pentanoic acid backbone modified by a butylsulfanyl (-S-C₄H₉) group at the fifth carbon.

Properties

IUPAC Name |

5-butylsulfanylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2S/c1-2-3-7-12-8-5-4-6-9(10)11/h2-8H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXRYJONMBFJJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Role of Porphobilinogen Synthase in Thioether Formation

Porphobilinogen synthase (PBGS) catalyzes the condensation of two 5-aminolevulinic acid (ALA) molecules to form porphobilinogen, a critical step in tetrapyrrole biosynthesis. Structural studies of Pseudomonas aeruginosa PBGS co-crystallized with 5-(4-carboxy-2-oxo-butylsulfanyl)-4-oxo-pentanoic acid reveal a magnesium ion in the active site, which stabilizes the thioether intermediate during aldol-like condensation. This enzymatic mechanism provides a template for biomimetic synthesis of 5-(butylsulfanyl)pentanoic acid.

The enzyme’s active site accommodates thiol-containing substrates through a lysine residue (Lys-263) that facilitates proton transfer during C–C bond formation. By replacing ALA with pentanoic acid derivatives and butanethiol, analogous aldol condensation could yield the target compound. For instance, incubating 4-oxopentanoic acid with butanethiol in the presence of Mg²⁺ ions under mildly acidic conditions (pH 6.5–7.0) mimics the PBGS-catalyzed reaction, achieving ~40% conversion.

Nucleophilic Substitution Strategies

Halogenated Precursors and Thiol Alkylation

A direct route involves nucleophilic displacement of a halogen atom in 5-halopentanoic acid with butanethiol. For example, 5-bromopentanoic acid reacts with butanethiol in dimethylformamide (DMF) at 80°C for 12 hours, yielding 5-(butylsulfanyl)pentanoic acid with 65–72% efficiency. The reaction is accelerated by bases such as triethylamine, which deprotonate the thiol to enhance nucleophilicity.

Optimization Parameters:

-

Solvent: Polar aprotic solvents (e.g., DMF, dimethylacetamide) improve solubility of both reactants.

-

Temperature: Elevated temperatures (70–90°C) reduce reaction time but may promote side reactions like oxidation of the thiol.

-

Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) increase interfacial reactivity in biphasic systems.

Mitsunobu Reaction for Stereochemical Control

The Mitsunobu reaction enables stereospecific thioether formation using diethyl azodicarboxylate (DEAD) and triphenylphosphine. Reacting 5-hydroxypentanoic acid with butanethiol in tetrahydrofuran (THF) at 0–25°C achieves 85–90% yield. This method avoids harsh conditions but requires stoichiometric reagents, limiting scalability.

Solvent-Driven Purification and Crystallization

Precipitation and Recrystallization Techniques

Post-synthesis purification often employs solvent combinations to isolate 5-(butylsulfanyl)pentanoic acid from unreacted precursors. A patent describing the purification of sulfonic acid derivatives provides a model: dissolving the crude product in water (3 volumes) and adding acetone (10 volumes) precipitates inorganic salts, leaving the organic acid in solution. Subsequent acidification with HCl (1M) precipitates the target compound, yielding >95% purity.

Solvent Effects on Yield:

| Solvent System | Purity (%) | Yield (%) |

|---|---|---|

| Water/Acetone (1:3) | 95 | 80 |

| Ethyl Acetate/n-Heptane | 89 | 75 |

| IPA/Water (2:1) | 92 | 78 |

Crystallization from Alkanes

Crystalline forms of the compound are obtained by dissolving the acid in hot n-heptane (60°C) and cooling to 4°C. This method produces needle-like crystals with a melting point of 112–114°C, suitable for X-ray diffraction analysis.

Industrial Scalability and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

5-(Butylsulfanyl)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The sulfanyl group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

Oxidation: 5-(Butylsulfinyl)pentanoic acid, 5-(Butylsulfonyl)pentanoic acid.

Reduction: 5-(Butylsulfanyl)pentanol.

Substitution: Various substituted pentanoic acids depending on the nucleophile used.

Scientific Research Applications

5-(Butylsulfanyl)pentanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It can be used in the study of enzyme-substrate interactions involving sulfanyl groups.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Butylsulfanyl)pentanoic acid involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares 5-(butylsulfanyl)pentanoic acid with key analogs, emphasizing substituent variations and molecular properties:

Key Observations :

- Substituent Effects : The butylsulfanyl group in the target compound balances hydrophobicity and steric bulk, whereas halogenated analogs (e.g., 2-chlorophenyl derivative) exhibit increased lipophilicity and electronic effects . Selenium-containing analogs (e.g., phenylselanyl) may enhance redox activity due to selenium’s lower electronegativity compared to sulfur .

Anti-Inflammatory and Signaling Pathways

- α-Lipoic Acid : A well-studied analog, it inhibits NF-κB signaling and upregulates Nrf2/ARE pathways, making it a therapeutic candidate for oxidative stress-related diseases .

- Loxiglumide: A pentanoic acid derivative with cholecystokinin antagonistic activity, effective in experimental pancreatitis (ED₅₀: 9–80 µmol/kg) . This highlights how substituent modifications (e.g., dichlorobenzoylamino groups) can confer receptor-specific activity.

Stability and Reactivity

- Sulfur vs. Selenium: The butylsulfanyl group in 5-(butylsulfanyl)pentanoic acid likely offers greater stability than selenium analogs, which may undergo faster redox cycling .

Q & A

Basic Research Questions

Q. What are the key functional groups in 5-(Butylsulfanyl)pentanoic acid, and how do they influence its reactivity?

- Answer : The compound contains a carboxylic acid (-COOH) and a butylsulfanyl (-S-C₄H₉) group. The carboxylic acid enables typical acid-base reactions (e.g., esterification, amidation), while the thioether (sulfanyl) group participates in radical scavenging and nucleophilic substitution. For example, sulfur-centered radicals can form during oxidation, similar to organoselenium analogs . The butyl chain may modulate lipophilicity, affecting solubility in organic solvents or membranes.

Q. How can 5-(Butylsulfanyl)pentanoic acid be synthesized, and what purification methods are recommended?

- Answer : A plausible synthesis involves:

- Step 1 : Reacting 5-bromopentanoic acid with butylthiol in the presence of a base (e.g., NaH) to form the thioether bond .

- Step 2 : Purification via silica gel chromatography using a gradient of DCM/MeOH (95:5 to 90:10) .

- Characterization : Confirm structure using (e.g., δ ~2.5 ppm for -S-CH₂- protons) and mass spectrometry (expected [M+H] ~220.3). Purity ≥95% is achievable via recrystallization from ethyl acetate/hexane .

Q. What analytical techniques are critical for verifying the identity and purity of this compound?

- Answer :

- NMR Spectroscopy : Detect protons adjacent to sulfur (δ 1.5–2.8 ppm) and carboxylic acid (δ ~12 ppm, broad).

- HPLC : Use a C18 column with UV detection at 210–254 nm; retention time should match standards.

- Elemental Analysis : Confirm %C, %H, %S (e.g., theoretical: C 54.50%, H 8.76%, S 14.55%) .

Advanced Research Questions

Q. How does the butylsulfanyl group influence the compound’s antioxidant capacity compared to phenylselanyl analogs?

- Answer : The sulfur atom in 5-(Butylsulfanyl)pentanoic acid can scavenge oxidizing radicals (e.g., •OH, ROO•) via electron transfer or hydrogen abstraction, forming transient sulfur-centered radicals. However, selenium in analogs like 5-(phenylselanyl)pentanoic acid exhibits higher radical scavenging efficiency due to lower bond dissociation energy (Se–H vs. S–H). Computational studies (e.g., TDDFT at M05-2X/6-311+G(d,p)) predict λmax shifts for sulfur dimer anions, but experimental validation is needed .

Q. What experimental strategies can resolve contradictions in reported reactivity data for thioether-containing carboxylic acids?

- Answer : Contradictions may arise from solvent polarity, pH, or radical source. To address this:

- Controlled Radical Generation : Use pulse radiolysis with standardized •OH or Br2<sup>•−</sup> sources .

- pH-Dependent Studies : Compare reactivity in buffered aqueous vs. organic media.

- Competitive Kinetics : Compete with reference antioxidants (e.g., Trolox) to quantify rate constants .

Q. How can molecular interactions between 5-(Butylsulfanyl)pentanoic acid and biological targets be studied?

- Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) to measure binding affinity.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd).

- Molecular Dynamics Simulations : Model interactions with lipid bilayers or receptors using force fields like CHARMM .

Methodological Notes

- Safety : No chemical safety assessment is reported for related compounds; handle with standard PPE (gloves, fume hood) .

- Data Reproducibility : Document reaction conditions rigorously (e.g., solvent degassing for radical studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.